N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a sulfonamide group attached to the 8th position and a 3-chlorophenyl group attached to the nitrogen atom of the triazole ring. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C12H9ClN4O2S |
|---|---|
Molecular Weight |
308.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
InChI |
InChI=1S/C12H9ClN4O2S/c13-9-3-1-4-10(7-9)16-20(18,19)11-5-2-6-17-8-14-15-12(11)17/h1-8,16H |
InChI Key |
MPQYZYJBWXQGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CN3C2=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring through a series of condensation reactions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride derivatives under basic conditions.
Attachment of the 3-Chlorophenyl Group: Finally, the 3-chlorophenyl group is attached to the nitrogen atom of the triazole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated sulfonamide derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be compared with other similar compounds:
N-Phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: Similar structure but with a quinoxaline ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Similar triazole ring but fused with a pyrazine ring.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: Similar triazole ring but fused with a pyrimidine ring.
Uniqueness
The uniqueness of N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide lies in its specific combination of a triazole ring fused with a pyridine ring and the presence of both a sulfonamide group and a 3-chlorophenyl group. This unique structure imparts it with distinct biological activities and chemical properties that are not observed in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
